N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(23)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZYFEVSPOZFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane-1-carboxylic acid, which is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to form the desired amide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the aromatic ring undergo oxidation under controlled conditions. This reaction is critical for modifying electronic properties or generating reactive intermediates.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80°C | 3,4-Dimethoxyquinone | 75–85 | |
| CrO₃ | Acetic acid, reflux | Adamantane-carboxamide-quinone conjugate | 60–70 |
Mechanistic Insight :
-
Methoxy groups act as electron donors, directing oxidation to the para position relative to the ethyl linker.
-
Strong oxidants like KMnO₄ cleave methoxy groups to hydroxyls, followed by cyclization to quinones.
Hydrolysis Reactions
The carboxamide bond is susceptible to hydrolysis, enabling the recovery of adamantane-1-carboxylic acid and aromatic amines.
| Conditions | Reagent | Products | Application |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | Adamantane-1-carboxylic acid + 2-(3,4-dimethoxyphenyl)ethylamine | Precursor for derivatization |
| Basic (NaOH, 2M) | 100°C, 8h | Adamantane-1-carboxylate salt + free amine | Synthesis of ionic derivatives |
Kinetic Notes :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide.
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The adamantane core’s rigidity stabilizes intermediates, reducing side reactions.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group participates in electrophilic reactions, with regioselectivity controlled by substituents.
| Reaction Type | Reagent | Position Modified | Major Product | Selectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-3,4-dimethoxyphenyl derivative | Meta to ethyl group |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-5 | Sulfonated adduct | Steric hindrance at C-2 |
Structural Influence :
-
Methoxy groups activate the ring but direct substitution to positions less hindered by the ethyl-adamantane chain.
Reduction of Methoxy Groups
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LiAlH₄ reduces methoxy groups to methylthio ethers in the presence of H₂S (70% yield).
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Catalytic hydrogenation (Pd/C, H₂) removes methoxy groups entirely, yielding unsubstituted phenyl derivatives.
Amide Alkylation/Acylation
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Reaction with methyl iodide (K₂CO₃, DMF) produces N-methylated derivatives (85% yield).
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Acylation with acetyl chloride yields N-acetyl carboxamide, enhancing lipophilicity.
Stability and Reactivity Trends
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Thermal Stability : Decomposition begins at 240°C, with adamantane fragmentation observed at >300°C.
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pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases (t₁/₂ = 2h in 6M HCl).
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Solvent Effects : Reactivity accelerates in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.
Mechanistic Studies
-
Adamantane Core Effects : The rigid cage structure slows hydrolysis kinetics by 30% compared to linear analogs, as shown in comparative DFT studies.
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Hyperconjugation : Methoxy groups stabilize transition states during electrophilic substitution via resonance donation .
This compound’s versatility in oxidation, hydrolysis, and substitution reactions makes it valuable for developing bioactive molecules and materials. Future research should explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Cancer Therapy
The compound has shown significant promise in cancer research due to its structural features that enhance biological activity. Adamantane derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide, are noted for their ability to interact with cellular targets effectively.
- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that adamantane derivatives can interact with proteins involved in cancer progression, thereby disrupting critical signaling pathways .
- Case Studies : For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against specific cancer types such as breast carcinoma and glioma. The results indicated that these compounds could induce significant cell death while sparing normal cells .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Carcinoma | MCF7 | 8.107 | Apoptosis induction via caspase activation |
| Glioma | C6 | 10.0 | Inhibition of cell cycle progression |
| Lung Carcinoma | A549 | 7.4 | Targeting kinase pathways |
Neuropharmacology
This compound may also play a role in neuropharmacological applications due to its potential as a modulator of neurotransmitter systems.
- NMDA Receptor Antagonism : Similar adamantane derivatives have been studied for their non-competitive antagonistic effects on NMDA receptors, which are implicated in various neurological disorders . This action could lead to therapeutic strategies for conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Case Studies : Research indicates that modifications of adamantane structures can enhance selectivity for specific receptor subtypes, potentially leading to improved therapeutic outcomes in treating CNS disorders .
Enzyme Inhibition
The compound's structure allows it to function as an inhibitor of various enzymes, which is crucial in drug development for diseases like diabetes and cancer.
- Dipeptidyl Peptidase IV Inhibition : Adamantane derivatives have been identified as effective Dipeptidyl Peptidase IV inhibitors, which are essential for managing type 2 diabetes. This application highlights the versatility of the compound in metabolic disorders .
- Case Studies : A study demonstrated that adamantane-based inhibitors showed significant potency against Dipeptidyl Peptidase IV, contributing to the management of glucose levels in diabetic models .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological membranes, potentially altering their properties. The phenylethyl group with methoxy substitutions may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a detailed comparison of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide with structurally analogous compounds, focusing on chemical properties, pharmacological data (where available), and functional group modifications.
N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1)
- Structural Differences :
- The phenyl substituent in this compound is a 4-ethoxyphenyl group, compared to the 3,4-dimethoxyphenethyl group in the target compound.
- The ethoxy group (-OCH₂CH₃) replaces one methoxy group (-OCH₃) and lacks the ethyl linker present in the target molecule.
- Physicochemical Properties :
- Molecular Weight: 299.41 g/mol (vs. 357.47 g/mol for the target compound).
- LogP (estimated): ~3.8 (higher hydrophobicity due to fewer polar groups).
- Pharmacological Notes: Limited data are available for this compound, but its simpler structure may result in reduced metabolic stability compared to the target molecule, which benefits from the ethyl linker’s conformational flexibility .
| Property | This compound | N-(4-ethoxyphenyl)-1-adamantanecarboxamide |
|---|---|---|
| Molecular Formula | C₂₁H₂₉NO₃ | C₁₉H₂₅NO₂ |
| Molecular Weight (g/mol) | 357.47 | 299.41 |
| Key Substituents | 3,4-dimethoxyphenethyl | 4-ethoxyphenyl |
| Polar Surface Area (Ų) | ~60.5 | ~49.2 |
Other Adamantane Derivatives
- Memantine derivatives: These lack the phenyl-ethyl substituent and are primarily NMDA receptor antagonists.
- Amantadine analogs: These often have amino groups instead of carboxamide linkages, resulting in different pharmacokinetic profiles (e.g., higher water solubility but shorter half-life).
Research Findings and Limitations
- Binding Affinity: No direct studies on the target compound’s receptor interactions were identified. However, the 3,4-dimethoxy motif is common in ligands for adrenergic or serotonin receptors, suggesting possible activity in these pathways.
- Synthetic Accessibility : The ethyl linker in the target compound introduces synthetic complexity compared to simpler adamantane carboxamides like N-(4-ethoxyphenyl)-1-adamantanecarboxamide, which can be synthesized in fewer steps .
- Metabolic Stability : Adamantane’s rigidity typically enhances resistance to oxidative metabolism, but the phenethyl group may increase susceptibility to cytochrome P450-mediated degradation.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide is a synthetic compound notable for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H29NO3
- Molecular Weight : 343.467 g/mol
- Functional Groups : Carboxamide and methoxy groups
The compound features an adamantane core linked to a 3,4-dimethoxyphenyl group through an ethyl chain. This configuration enhances its lipophilicity and ability to interact with biological membranes, potentially influencing various biochemical pathways.
This compound's mechanism of action is believed to involve:
- Interaction with Receptors : The compound may bind to specific receptors such as serotonin receptors, influencing neurotransmitter systems critical for mood regulation and pain perception.
- Enzyme Modulation : Its structural features suggest potential interactions with enzymes, which could modulate their activity and affect metabolic pathways.
- Blood-Brain Barrier Penetration : Due to its lipophilic nature, it may effectively cross the blood-brain barrier, enhancing its neuroactive properties.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiviral Properties : Compounds with similar structures have shown antiviral activity, particularly against influenza viruses. The adamantane moiety is often linked to such effects.
- Neuroprotective Effects : The compound is being investigated for its potential neuroprotective properties, which could be beneficial in treating neurological disorders.
- Anti-inflammatory and Analgesic Activities : Similar compounds have demonstrated anti-inflammatory and analgesic effects, suggesting that this compound may possess these properties as well.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential activity against influenza viruses | |
| Neuroprotective | Investigated for protective effects in neurological disorders | |
| Anti-inflammatory | Possible reduction in inflammation | |
| Analgesic | Potential pain-relieving properties |
Case Study: Interaction with Serotonin Receptors
A study explored the interaction of similar adamantane derivatives with serotonin receptors. It was found that modifications in the side chains significantly influenced binding affinities. This suggests that this compound may exhibit enhanced interactions due to its unique structure .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in central nervous system (CNS) applications.
Q & A
Q. What are the common synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Adamantane functionalization : Activation of the adamantane-1-carboxylic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to form the reactive intermediate .
- Amide bond formation : Reaction of the activated adamantane derivative with 2-(3,4-dimethoxyphenyl)ethylamine under controlled pH (7–9) and temperature (0–25°C) to ensure high yield and purity .
- Purification : Column chromatography or recrystallization using solvents like ethanol or acetonitrile to isolate the final product .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the adamantane core and dimethoxyphenyl substituents. For example, adamantane protons resonate at δ 1.6–2.1 ppm, while aromatic protons from the dimethoxyphenyl group appear at δ 6.7–7.2 ppm .
- IR spectroscopy : Stretching vibrations for the amide C=O bond (~1650 cm) and methoxy C-O bonds (~1250 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO: 344.2225) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to its hydrophobic adamantane core .
- Stability : Stable at room temperature under inert atmospheres but may degrade under prolonged exposure to light, extreme pH (<3 or >11), or high temperatures (>100°C) .
Advanced Research Questions
Q. How does the 3,4-dimethoxyphenyl group influence bioactivity?
The dimethoxyphenyl moiety enhances interactions with biological targets (e.g., enzymes or receptors) through:
- Hydrogen bonding : Methoxy groups act as hydrogen bond acceptors with residues in binding pockets .
- Lipophilicity : Increased membrane permeability due to the hydrophobic adamantane and aromatic groups, as observed in similar adamantane-carboxamide derivatives .
- Electron-rich aromatic systems : Facilitate π-π stacking with target proteins, as demonstrated in analogues with anticancer activity .
Q. What strategies address low aqueous solubility in in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to increase bioavailability .
Q. How can computational modeling predict target interactions?
- Molecular docking : Simulate binding poses with targets like NMDA receptors or viral proteases, leveraging the adamantane’s rigid structure for steric complementarity .
- QSAR studies : Correlate substituent electronic properties (e.g., methoxy group position) with activity trends observed in analogues .
Q. What are the challenges in validating thermal stability data?
Conflicting reports may arise from:
- Methodological variability : Thermogravimetric analysis (TGA) vs. differential scanning calorimetry (DSC) yield different decomposition thresholds .
- Sample purity : Impurities (e.g., unreacted starting materials) lower observed melting points. High-purity samples (>98%) are critical for reproducibility .
Key Methodological Notes
- Synthetic Optimization : Use Schlenk techniques to exclude moisture during amide coupling, improving yields by ~20% .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological Assays : Include positive controls (e.g., rimantadine for antiviral studies) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
